Deoxynivalenol 15-glucuronide

Description

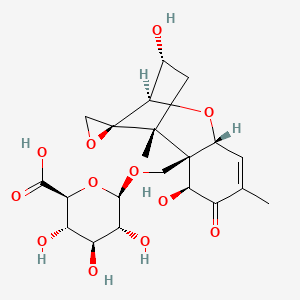

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(1R,2R,3S,7R,9R,10R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O12/c1-7-3-9-20(15(27)10(7)23,19(2)4-8(22)16(32-9)21(19)6-31-21)5-30-18-13(26)11(24)12(25)14(33-18)17(28)29/h3,8-9,11-16,18,22,24-27H,4-6H2,1-2H3,(H,28,29)/t8-,9-,11+,12+,13-,14+,15-,16-,18-,19-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMAFZPFSLUKMN-IJNZYEPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)COC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O)C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1372859-16-9 | |

| Record name | Deoxynivalenol 15-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1372859169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEOXYNIVALENOL 15-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2N6KOV3DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biotransformation and Metabolic Pathways of Deoxynivalenol 15 Glucuronide

Enzymatic Formation of Deoxynivalenol (B1670258) Glucuronides

The conjugation of glucuronic acid to deoxynivalenol is a phase II metabolic reaction catalyzed by a superfamily of enzymes. mdpi.comgeneticlifehacks.comnih.gov This enzymatic process is crucial for increasing the polarity and water solubility of DON, thereby facilitating its excretion from the body. researchgate.net

Role of Uridine (B1682114) 5′-Diphospho-Glucuronosyltransferases (UGTs) in Mammalian Systems

In mammalian systems, the formation of deoxynivalenol glucuronides is mediated by Uridine 5′-diphospho-glucuronosyltransferases (UGTs). geneticlifehacks.comnih.gov These enzymes are primarily located in the liver but are also present in other tissues like the gastrointestinal tract. nih.gov UGTs catalyze the transfer of glucuronic acid from the activated co-substrate, uridine 5′-diphosphoglucuronic acid (UDPGA), to the hydroxyl groups of DON. nih.gov

Studies using human recombinant UGTs have identified specific isoforms responsible for DON glucuronidation. Notably, UGT2B4 has been shown to predominantly catalyze the formation of DON-15-O-glucuronide (DON-15-GlcA). nih.gov In contrast, UGT2B7 primarily leads to the formation of DON-3-O-glucuronide (DON-3-GlcA). nih.gov The UGT1 and UGT2 families are the main enzymes involved in drug glucuronidation, with UGT2B7 being one of the most frequently involved.

Regiospecificity of Glucuronidation at the C-15 Position

The glucuronidation of deoxynivalenol can occur at different hydroxyl positions on the molecule, demonstrating regiospecificity that is dependent on both the specific UGT enzyme involved and the animal species. nih.govnih.govnih.gov The C-3, C-8, and C-15 hydroxyl groups are all potential sites for conjugation. acs.orgnih.govacs.org

In humans, the primary site of glucuronidation is the C-15 position, making DON-15-GlcA the major urinary metabolite. nih.govnih.govnih.govresearchgate.net Conversely, in rats, glucuronidation at the C-3 position is favored, resulting in DON-3-GlcA being the predominant metabolite. nih.govnih.gov This highlights the distinct regiospecificity of UGT enzymes across different species. Research has provided unequivocal structural evidence for the formation of DON-3-O-β-D-glucuronide, DON-15-O-β-D-glucuronide, and DON-8-O-β-D-glucuronide by liver enzymes. nih.gov

In Vivo and In Vitro Metabolic Studies Across Animal Species

The metabolic fate of deoxynivalenol, particularly its glucuronidation, has been investigated in various animal models, revealing significant species-dependent differences in both the pattern and rate of metabolite formation. nih.govnih.govmdpi.comd-nb.info

Species-Dependent Glucuronidation Patterns (e.g., porcine, rat, mouse, bovine, fish models)

In vitro studies using liver microsomes have demonstrated these species-specific patterns. For instance, while human liver microsomes predominantly produce DON-15-GlcA, rat liver microsomes favor the formation of DON-3-GlcA. nih.govnih.gov Porcine liver microsomes have been shown to form both DON-3-GlcA and DON-15-GlcA. nih.gov Bovine and rat liver microsomes exhibit elevated glucuronidation activity compared to carp, trout, and porcine liver microsomes. nih.gov

In vivo studies corroborate these findings. In pigs, both DON-3-GlcA and DON-15-GlcA are significant metabolites. nih.gov Rats primarily excrete DON-3-GlcA. nih.gov In mice, DON-3-GlcA is the main glucuronide formed by hepatic microsomes, with iso-DON-8-GlcA also identified as a major metabolite. nih.govmdpi.comopenagrar.de In cows, DOM-3-GlcAc has been identified as a dominant DON metabolite in urine. openagrar.denih.gov These variations underscore the challenge in extrapolating metabolic data from one species to another, particularly to humans. nih.gov

| Animal Species | Primary DON Glucuronide Metabolite(s) | Reference |

|---|---|---|

| Human | DON-15-Glucuronide | nih.govnih.govnih.govresearchgate.net |

| Porcine | DON-3-Glucuronide and DON-15-Glucuronide | nih.gov |

| Rat | DON-3-Glucuronide | nih.govnih.gov |

| Mouse | DON-3-Glucuronide, iso-DON-8-Glucuronide | nih.govmdpi.comopenagrar.de |

| Bovine | Deepoxy-deoxynivalenol-3-Glucuronide (DOM-3-GlcAc) | openagrar.denih.gov |

Comparative Metabolic Fate with Other Deoxynivalenol Metabolites (e.g., DON-3-Glucuronide, Deepoxy-deoxynivalenol)

Besides DON-15-GlcA, other significant metabolites of deoxynivalenol include DON-3-Glucuronide and deepoxy-deoxynivalenol (B1670184) (DOM-1). acs.orgnih.govresearchgate.netmdpi.com As discussed, the ratio of DON-15-GlcA to DON-3-GlcA formation is highly species-dependent. nih.govnih.gov

DOM-1 is a detoxification product formed by the de-epoxidation of DON, a reaction primarily carried out by gut microbiota. nih.govmdpi.com The formation of DOM-1 is more prominent in polygastric animals like ruminants and in species like rats, where gut microbiota play a significant role in DON metabolism. nih.govresearchgate.net In humans and pigs, the formation of DOM-1 is generally low. nih.govresearchgate.net DOM-1 itself can undergo further phase II metabolism, including glucuronidation. d-nb.infomdpi.com For example, DOM-3-GlcAc is a major metabolite in cows and an important one in rats. openagrar.denih.gov

Microbial Biotransformations Influencing Deoxynivalenol Glucuronide Precursors

The gut microbiota can significantly influence the profile of deoxynivalenol metabolites that are available for subsequent glucuronidation in the liver and other tissues. nih.govnih.gov One of the most critical microbial biotransformations is the conversion of DON to its less toxic de-epoxidized form, deepoxy-deoxynivalenol (DOM-1). nih.gov This reaction is carried out by anaerobic bacteria in the gastrointestinal tract. nih.gov

Modulatory Factors of Glucuronidation Efficacy

The efficiency and regioselectivity of deoxynivalenol (DON) glucuronidation, a critical phase II detoxification pathway in mammals, are not constant. bg.ac.rs Several factors can influence this metabolic process, altering the rate at which DON is conjugated and, consequently, affecting its toxicokinetics. These modulators include the presence of other fungal metabolites and various dietary and physiological conditions of the host organism.

Effects of Co-occurring Fungal Metabolites (e.g., Culmorin)

Deoxynivalenol rarely occurs in isolation in contaminated cereals. It is often found alongside other metabolites produced by Fusarium fungi. One such metabolite, culmorin (B1213837), has been identified as a significant modulator of DON glucuronidation. bg.ac.rsnih.gov In vitro studies using human liver microsomes have demonstrated that culmorin can suppress the formation of DON glucuronides. nih.govresearchgate.netebi.ac.uk

Research has shown that when culmorin is present in equimolar or higher concentrations relative to DON, it inhibits the glucuronidation process. nih.govebi.ac.uk Specifically, in experiments with human liver microsomes, a fivefold excess of culmorin reduced the formation of Deoxynivalenol 15-glucuronide (DON-15-GlcAc) by 50%. nih.govresearchgate.netebi.ac.uk The inhibitory effect was even more pronounced on the formation of Deoxynivalenol 3-glucuronide (DON-3-GlcAc), which was reduced by 30% at equimolar concentrations and 50% at a fivefold excess. nih.govresearchgate.net These findings suggest that the co-contamination of food and feed with culmorin could potentially increase the systemic exposure to the more toxic parent compound, DON, by hampering its detoxification via glucuronidation. bg.ac.rs The discovery of a culmorin metabolite, CUL-11-glucuronide, in both in vitro and in vivo samples from piglets and humans indicates that culmorin itself is a substrate for glucuronidation, which may explain its competitive inhibition of DON conjugation. bg.ac.rsnih.gov

Table 1: Inhibitory Effect of Culmorin on DON Glucuronidation in Human Liver Microsomes

| Condition | Concentration (CUL vs. DON) | Reduction in DON-15-glucuronide Formation | Reduction in DON-3-glucuronide Formation | Source(s) |

|---|---|---|---|---|

| Equimolar | 67 µM | 15% | 30% | nih.gov, researchgate.net |

Impact of Dietary and Physiological Conditions

The biotransformation of DON into its glucuronide conjugates is significantly influenced by the host's physiological state and dietary factors. The extent and regioselectivity of glucuronidation display notable species-dependent variations. nih.gov For instance, incubations with human liver microsomes predominantly yield DON-15-GlcAc, whereas rat liver microsomes mainly produce DON-3-GlcAc. nih.govunit.no In pigs, both metabolites are formed at comparable rates. unit.no

Sex has also been identified as a determinant for DON metabolism. mdpi.com Studies in mice have shown that females excrete DON and its glucuronide metabolites, including DON-15-GlcAc, more rapidly than males, suggesting a more efficient detoxification process in females. mdpi.com

Table 2: Influence of Physiological Factors on DON Glucuronidation

| Factor | Species/Condition | Primary Glucuronide Metabolite(s) | Key Finding | Source(s) |

|---|---|---|---|---|

| Species | Human | DON-15-GlcAc | Predominant formation of DON-15-GlcAc. | nih.gov, unit.no |

| Rat | DON-3-GlcAc | Predominant formation of DON-3-GlcAc. | nih.gov, unit.no | |

| Pig | DON-3-GlcAc & DON-15-GlcAc | Both metabolites formed at comparable rates. | unit.no | |

| Sex | Mouse | DON-3-GlcA, DON-8,15 hemiketal-8-GlcA, iso-DON-8-GlcA | Females exhibit more rapid urinary excretion of DON and its glucuronides than males. | mdpi.com |

| Health Status | Pig (Endotoxemia) | Not specified | Systemic immune response involves the liver, a key organ for DON metabolism, suggesting potential for altered toxicokinetics. | d-nb.info |

Analytical Methodologies for the Detection and Quantification of Deoxynivalenol 15 Glucuronide

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for the separation and identification of DON-15-GlcA from other metabolites and matrix components. These techniques provide the necessary selectivity and sensitivity for accurate analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for the analysis of DON-15-GlcA in biological samples due to its exceptional accuracy, sensitivity, and selectivity. d-nb.info This powerful technique allows for the direct quantification of DON-15-GlcA, alongside its isomer DON-3-glucuronide and the parent compound DON, in a single analytical run. nih.govonderzoekmetmensen.nl

Several studies have detailed the development and validation of LC-MS/MS methods for DON biomarkers in various matrices, including urine and plasma. d-nb.infoeuropa.eu These methods typically involve reversed-phase liquid chromatography for the separation of the analytes. mdpi.comnih.gov The use of stable isotope-labeled internal standards, such as ¹³C-DON, is a common practice to ensure accurate quantification by compensating for matrix effects and variations in instrument response. d-nb.info

Researchers have successfully applied LC-MS/MS to determine DON and its glucuronide conjugates in human urine, providing valuable data for exposure assessment. nih.gov In some human studies, DON-15-glucuronide has been identified as the major metabolite of DON. nih.gov For instance, one study found that DON-15-glucuronide accounted for approximately 75% of the total glucuronides in naturally contaminated human urine samples. nih.gov

The table below summarizes typical LC-MS/MS parameters used for the analysis of Deoxynivalenol (B1670258) 15-glucuronide and related compounds.

| Parameter | Description |

| Chromatography System | Ultra-High Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-phase columns such as C18 are commonly used for separation. d-nb.infonih.gov |

| Mobile Phase | A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with an acidic modifier like formic or acetic acid, is typically employed. mdpi.comnih.govd-nb.info |

| Ionization Source | Electrospray ionization (ESI) is the most frequently used ionization technique, often operated in the negative ion mode for DON and its glucuronides. d-nb.infonih.gov |

| Mass Spectrometer | Tandem quadrupole or high-resolution mass spectrometers (e.g., Q-TOF) are utilized for detection. d-nb.infonih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) is commonly used for quantitative analysis, monitoring specific precursor-to-product ion transitions for each analyte. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in the unequivocal structural confirmation of DON glucuronides, including DON-15-GlcA. europa.eunih.gov While LC-MS/MS is excellent for detection and quantification, NMR provides detailed structural information necessary for the definitive identification of isomers.

Enzymatic synthesis using liver microsomes has been employed to produce sufficient quantities of DON-15-GlcA for NMR analysis. nih.govresearchgate.net Subsequent purification, often by semi-preparative chromatography, allows for the isolation of the pure compound. nih.govresearchgate.net One-dimensional (¹H) and two-dimensional (COSY, TOCSY, HSQC, HMBC) NMR experiments are then conducted to elucidate the complete structure and confirm the position of the glucuronide moiety on the DON molecule. researchgate.net These spectroscopic analyses have been instrumental in confirming the structures of DON-3-O-β-D-glucuronide and DON-15-O-β-D-glucuronide. nih.gov

Sample Preparation and Extraction Procedures for Diverse Matrices

Effective sample preparation is a critical step to remove interferences and concentrate the analyte of interest from complex biological matrices like urine and plasma before instrumental analysis. europa.eu

For urine samples, a common approach is "dilute and shoot," where the sample is simply diluted before injection into the LC-MS/MS system. This method is fast and minimizes sample manipulation. However, for more complex matrices or when lower detection limits are required, more extensive cleanup is necessary.

Solid-phase extraction (SPE) is a widely used technique for cleaning up biological samples. d-nb.info Immunoaffinity columns (IACs), which utilize antibodies specific to DON and its metabolites, offer high selectivity and are effective in reducing matrix interference. mdpi.com A study assessing DON exposure in China utilized a high-throughput 96-well µElution SPE plate for the determination of DON biomarkers in human urine, enabling the simultaneous preparation of multiple samples without the need for evaporation and reconstitution steps. d-nb.info Another sample preparation method involves salting-out assisted liquid-liquid extraction (SALLE). researchgate.net

For the analysis of total DON (the sum of free DON and its glucuronide conjugates), an enzymatic hydrolysis step using β-glucuronidase is often included in the sample preparation protocol. mdpi.commdpi.com This enzyme cleaves the glucuronide moiety, converting DON-15-GlcA and other glucuronides back to free DON, which is then quantified. mdpi.com

Challenges in Quantification and Availability of Reference Standards

Accurate quantification of DON-15-GlcA is hampered by several challenges, most notably the limited commercial availability of certified reference standards. mdpi.comnih.govresearcher.life

Direct vs. Indirect Quantification Approaches

Two main approaches are used for the quantification of DON glucuronides: direct and indirect.

Indirect quantification involves an enzymatic hydrolysis step with β-glucuronidase to convert all DON glucuronides into free DON. mdpi.comnih.gov The total DON concentration is then measured by LC-MS/MS. mdpi.com This method has been widely applied because it does not require a reference standard for each individual glucuronide. mdpi.comnih.gov However, a significant drawback is the potential for incomplete enzymatic hydrolysis, which can lead to an underestimation of the total DON exposure. mdpi.comnih.gov Studies have shown that not all DON glucuronides are fully converted to free DON during the enzymatic treatment. mdpi.com The efficiency of the hydrolysis can also vary depending on the enzyme used and the reaction conditions. mdpi.com

Direct quantification involves the measurement of intact DON-15-GlcA using LC-MS/MS without a prior hydrolysis step. onderzoekmetmensen.nlmdpi.com This approach provides more detailed information on the metabolic profile, allowing for the individual quantification of DON and its various glucuronide conjugates. nih.gov The major obstacle for direct quantification has been the lack of commercially available reference standards for DON-15-GlcA and other glucuronides. mdpi.comnih.gov To overcome this, some researchers have resorted to in-house synthesis of these standards, often through enzymatic methods followed by purification and structural confirmation by NMR. mdpi.comnih.gov

A comparative study analyzing human urine samples by both direct and indirect methods found that while there was no statistical difference in the presence of total DON, the average concentration was lower in the indirect method. mdpi.com This was attributed to the incomplete conversion of DON glucuronides to DON during the enzymatic treatment, leading to an underestimation of total DON exposure when using the indirect method alone. mdpi.com

Occurrence and Distribution of Deoxynivalenol 15 Glucuronide in Biological Systems and Agro Food Chains

Detection in Animal Biological Matrices

Following ingestion by animals, DON is metabolized in the liver to form glucuronide conjugates, with DON 15-GlcA being a primary product alongside DON-3-glucuronide (DON-3-GlcA). unica.itresearchgate.netnih.govacs.org These conjugated forms are more water-soluble, facilitating their excretion. The presence of DON 15-GlcA has been confirmed in various animal biological matrices, including urine, bile, and liver tissue. unica.itd-nb.info

In vitro studies using liver microsomes from different animal species, including pigs, rats, and cattle, have demonstrated the formation of DON 15-GlcA. researchgate.netnih.gov Specifically, research has shown that certain enzymes, such as UGT2B4 in humans, predominantly catalyze the formation of DON-15-O-glucuronide. researchgate.netnih.gov Studies on pigs have identified DON 15-GlcA in urine and have also noted the presence of deepoxy-DON-15-glucuronide, although at minor levels. mdpi.com In calves, while DON-3-glucuronide is the main metabolite, small quantities of DON-15-glucuronide have also been detected in urine. uliege.be

The detection of these metabolites is crucial for understanding the toxicokinetics of DON in different species. Advanced analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for the accurate quantification of DON 15-GlcA in complex biological samples. mdpi.com

Excretion Kinetics and Profiles in Animal Models

The excretion of DON and its metabolites is a relatively rapid process. In human studies, approximately 95% of the cumulative excreted amount of DON and its glucuronides occurs within 12 hours of ingestion. nih.govmdpi.com The elimination half-life of DON-15-GlcA has been estimated to be around 2.95 hours. nih.gov

In pigs, a significant portion of ingested DON is excreted in the urine as conjugated metabolites. One study found that DON-15-GlcA accounted for 14.5% of the initial DON intake recovered in urine, making it a major urinary metabolite alongside free DON (24.7%) and DON-3-GlcA (13.9%). mdpi.com This highlights the importance of glucuronidation as a primary detoxification pathway in this species. The rapid excretion of these metabolites is a key factor in assessing exposure through biomonitoring.

Urinary Excretion of DON and its Metabolites in Pigs

Percentage of ingested DON recovered in urine over a 24-hour period.

| Metabolite | Percentage of Intake Recovered (%) | Reference |

|---|---|---|

| Deoxynivalenol (B1670258) (DON) | 24.7 | mdpi.com |

| Deoxynivalenol 15-glucuronide (DON-15-GlcA) | 14.5 | mdpi.com |

| Deoxynivalenol 3-glucuronide (DON-3-GlcA) | 13.9 | mdpi.com |

| Deepoxy-deoxynivalenol (B1670184) 15-glucuronide (DOM-15-GlcA) | 5.1 | mdpi.com |

| Iso-deoxynivalenol (isoDON) | 2.1 | mdpi.com |

| Deepoxy-deoxynivalenol 3-glucuronide (DOM-3-GlcA) | 1.6 | mdpi.com |

| Deepoxy-deoxynivalenol (DOM-1) | 1.5 | mdpi.com |

Presence as a Metabolic Product in Contaminated Feed

While DON 15-GlcA is primarily a mammalian metabolite, the parent compound, DON, and its plant-derived "masked" forms, such as deoxynivalenol-3-glucoside (DON-3G), are frequently found in contaminated animal feed. researchgate.netnih.gov Cereals like wheat, corn, and barley are particularly susceptible to contamination by Fusarium fungi, which produce DON. researchgate.netmdpi.comtandfonline.com

It is important to note that while DON 15-GlcA itself is not typically found in raw agricultural commodities, the potential for animal-derived food products to contain this metabolite exists. mdpi.com If animals consume DON-contaminated feed, the resulting DON 15-GlcA in their tissues could theoretically enter the human food chain, although this pathway is less studied than the direct consumption of contaminated plant-based foods. mdpi.com The stability of DON during food processing suggests that its metabolites might also persist. nih.govmdpi.com

Contribution to Total Deoxynivalenol Metabolite Load in Exposure Assessments

In human and animal exposure assessments, measuring only the parent compound DON can lead to an underestimation of the total exposure. This is because a significant portion of ingested DON is converted to its glucuronide metabolites. mdpi.com In human biomonitoring studies, DON-glucuronides can account for 66% to 91% of the total DON excreted in urine. baua.de

DON 15-GlcA is considered the major urinary biomarker for DON exposure in humans. nih.gov Therefore, its quantification is essential for a comprehensive risk assessment. The combined measurement of free DON and its glucuronide conjugates, often referred to as "total DON," provides a more accurate picture of the internal dose. mdpi.combaua.de The development of reliable analytical methods to directly quantify DON 15-GlcA has been a significant step forward in refining exposure assessments and establishing human biomonitoring guidance values. nih.govmdpi.com

Detection Frequencies of DON and DON-15-GlcA in Human Urine

A study on Swedish adolescents highlights the prevalence of these compounds.

| Compound | Positive Samples Above LOQ (%) | Reference |

|---|---|---|

| Deoxynivalenol (DON) | 4.8 | researchgate.net |

| This compound (DON-15-GlcA) | 9.0 | researchgate.net |

Biological and Toxicological Assessment of Deoxynivalenol 15 Glucuronide

Comparative Biological Activity with Parent Deoxynivalenol (B1670258) and Other Metabolites

Deoxynivalenol 15-glucuronide (DON-15-GlcA) is a primary metabolite of deoxynivalenol (DON) formed in mammals through a detoxification process. nih.gov The parent compound, DON, is a trichothecene (B1219388) mycotoxin known for its adverse effects on animal and human health, including emesis, feed refusal, and immunotoxicity. tandfonline.commdpi.com The toxicity of DON is fundamentally linked to its 12,13-epoxide group, which enables it to bind to the 60S ribosomal subunit. mdpi.comresearchgate.net This binding inhibits protein synthesis and triggers a cellular cascade known as the ribotoxic stress response. mdpi.comonderzoekmetmensen.nl

In contrast, the conjugation of glucuronic acid to the C15-hydroxyl group of DON to form DON-15-GlcA significantly reduces its biological activity. This biotransformation is a crucial detoxification step, rendering the molecule considerably less toxic than the parent mycotoxin. researchgate.netmdpi.com Studies consistently show that DON-glucuronides, including DON-15-GlcA, are virtually non-cytotoxic at concentrations where DON exhibits potent toxic effects. researchgate.net In humans, approximately 90% of DON excreted in urine is in its glucuronide form, with DON-15-GlcA being a predominant metabolite. onderzoekmetmensen.nlmdpi.com

The reduced biological impact of this compound compared to its parent compound, DON, is clearly demonstrated in in vitro studies. DON exerts its toxicity by potently inhibiting protein synthesis, which leads to downstream effects such as cytotoxicity and apoptosis. onderzoekmetmensen.nlmdpi.comnih.gov Mechanistic investigations reveal that DON-glucuronides are substantially less effective at inducing these cellular responses.

The conjugation of glucuronic acid at the C15 position appears to sterically hinder the interaction of the toxin with its target on the ribosome, thereby mitigating its ability to inhibit protein synthesis and elicit the ribotoxic stress response. Consequently, DON-glucuronides are considered significantly less toxic than DON. researchgate.net

Table 1: Comparative In Vitro Cytotoxicity of Deoxynivalenol (DON) and its Metabolites This table provides a conceptual comparison based on literature findings. Direct IC50 values for glucuronides are often not determined or are significantly higher than those for DON.

| Compound | Mechanism of Action | Relative Cytotoxicity | Typical In Vitro Effect |

|---|---|---|---|

| Deoxynivalenol (DON) | Potent inhibitor of protein synthesis via binding to ribosomes. mdpi.comresearchgate.net | High | Induces cytotoxicity, apoptosis, and ribotoxic stress at low micromolar concentrations. mdpi.comnih.gov |

| This compound (DON-15-GlcA) | Glucuronide conjugate of DON. | Very Low / Negligible | Considered virtually non-cytotoxic in ranges where DON is active. researchgate.net |

| Deoxynivalenol 3-glucuronide (DON-3-GlcA) | Glucuronide conjugate of DON. | Very Low / Negligible | Considered virtually non-cytotoxic in ranges where DON is active. researchgate.net |

| Deepoxy-deoxynivalenol (B1670184) (DOM-1) | Lacks the 12,13-epoxide group. researchgate.net | Very Low / Negligible | Does not induce significant cytotoxicity; the epoxide group is essential for toxicity. researchgate.netnih.gov |

In Vivo Studies in Animal Models (e.g., pigs, rats, mice, calves)

In vivo studies in various animal models confirm that glucuronidation is a major metabolic pathway for DON detoxification. nih.gov The susceptibility to DON varies significantly among species, with pigs being one of the most sensitive. researchgate.netmdpi.com This sensitivity is partly related to differences in the absorption, distribution, metabolism, and elimination of the toxin. researchgate.net

Following ingestion, DON is rapidly absorbed and distributed to various organs, with initial high concentrations found in the plasma, liver, and kidney before subsequent accumulation in the intestine. researchgate.net The liver is a central organ for biotransformation, where DON is conjugated with glucuronic acid to form DON-glucuronides. researchgate.netd-nb.info Research also suggests that intestinal cells contribute significantly to this detoxification process. mdpi.com

The regioselectivity of DON glucuronidation is highly species-dependent. In humans and pigs, both DON-3-GlcA and DON-15-GlcA are formed, with DON-15-GlcA being the predominant metabolite in humans. nih.govmdpi.com In pigs, some studies report the formation of both metabolites at similar ratios, while others suggest DON-3-GlcA is the main conjugate. nih.govmdpi.com In contrast, rats and mice primarily produce DON-3-GlcA. nih.govmdpi.com These metabolites are then primarily excreted in the urine. mdpi.commdpi.com

Table 2: Predominant Deoxynivalenol (DON) Glucuronide Metabolites in Different Species

| Species | Primary Glucuronidation Site | Predominant Glucuronide Metabolite(s) | Reference(s) |

|---|---|---|---|

| Human | Liver, Intestine | DON-15-Glucuronide (major), DON-3-Glucuronide (minor) | nih.govnih.govmdpi.com |

| Pig | Liver, Intestine | DON-3-Glucuronide and DON-15-Glucuronide | nih.govmdpi.comunit.no |

| Rat | Liver | DON-3-Glucuronide | nih.govunit.no |

| Mouse | Liver | DON-3-Glucuronide | nih.govmdpi.com |

| Cow | Liver | DON-3-Glucuronide and DON-15-Glucuronide detected in urine. | nih.gov |

The primary "effect" of this compound at the organ level is its formation as part of a detoxification process, rather than the induction of pathology. The liver and kidneys are the main organs involved in the biotransformation of DON into its glucuronide conjugates and their subsequent elimination. researchgate.net In mice, trace amounts of DON-sulfates have also been detected in the liver and kidneys, indicating multiple detoxification pathways. mdpi.com

While DON itself is known to be toxic to the gastrointestinal tract and the immune system, the conversion to DON-15-GlcA within the liver and intestinal cells represents a protective mechanism that mitigates this toxicity. mdpi.com The rapid clearance of these water-soluble glucuronides via urine prevents the accumulation of the more toxic parent compound. mdpi.com However, the capacity of these organs to perform this detoxification can be influenced by other factors. For instance, in pigs, an inflammatory state induced by endotoxins was shown to decrease hepatic conjugation of DON, which could potentially enhance its systemic toxicity. d-nb.info

Tissue Distribution and Biotransformation Patterns

Interactions and Combined Effects with Other Mycotoxins and Fungal Metabolites

The biotransformation of DON to DON-15-GlcA can be influenced by the co-occurrence of other fungal metabolites, a common scenario in naturally contaminated grains. food.gov.uk This interaction can modulate the toxicokinetics and ultimate toxicity of DON.

A significant interaction has been demonstrated between DON and culmorin (B1213837) (CUL), another metabolite produced by Fusarium fungi. d-nb.info In vitro studies using human liver microsomes showed that CUL can suppress the glucuronidation of DON. Specifically, CUL was found to inhibit the activity of the UGT2B4 enzyme, which is primarily responsible for the formation of DON-15-GlcA. d-nb.info This inhibitory effect reduces the rate of DON detoxification, potentially leading to higher systemic exposure to the more toxic parent compound. The identification of a culmorin metabolite, CUL-11-glucuronide, in human and piglet urine suggests that CUL itself is a substrate for glucuronidation, indicating a potential for competitive inhibition of the enzymes that detoxify DON. d-nb.info These findings highlight the importance of considering mycotoxin interactions in risk assessment, as the presence of one fungal metabolite can alter the metabolic fate of another.

Strategies for Mitigation and Biotransformation in the Context of Food and Feed Safety

Biotechnological and Enzymatic Approaches for Deoxynivalenol (B1670258) Detoxification Leading to Glucuronide Formation (indirectly)

Glucuronidation is a major Phase II biotransformation reaction in mammals that plays a critical role in the detoxification of xenobiotics, including the mycotoxin deoxynivalenol. d-nb.info This process involves the conjugation of glucuronic acid to the DON molecule, increasing its polarity and facilitating its excretion from the body, thereby reducing its toxicity. bionte.comtandfonline.com The formation of DON glucuronides is catalyzed by uridine-diphosphoglucuronyltransferases (UGTs), a superfamily of enzymes primarily located in the liver. tandfonline.comnih.gov

Research has identified specific UGT isoforms responsible for the glucuronidation of DON in humans. In vitro studies using human liver microsomes and recombinant human UGTs have demonstrated that UGT2B4 and UGT2B7 are the primary enzymes involved. nih.gov These enzymes exhibit different regioselectivity:

UGT2B4 predominantly catalyzes the formation of Deoxynivalenol-15-glucuronide (DON-15-GlcA) . nih.gov

UGT2B7 mainly produces Deoxynivalenol-3-glucuronide (DON-3-GlcA) . nih.gov

In humans, DON-15-GlcA is the major urinary metabolite, indicating that glucuronidation at the C-15 hydroxyl group is the principal detoxification pathway. d-nb.infomdpi.com The enzymatic synthesis of DON glucuronides has been achieved experimentally using rat and human liver microsomes, which provides pure standards for analytical methods and furthers the understanding of this metabolic pathway. acs.orgmdpi.com

While direct enzymatic application to detoxify feed by creating glucuronides is not a current practice, understanding these endogenous enzymatic pathways is fundamental. It provides a basis for assessing the metabolic fate of DON in different species and for developing biomarkers of exposure, such as urinary DON-15-GlcA. nih.govunica.it This knowledge contrasts with detoxification mechanisms in other organisms, such as plants, which primarily use glycosylation to form DON-3-glucoside, or certain microbes that can de-epoxidize or oxidize DON. plos.orgmdpi.comnih.gov

Table 1: Enzymatic Formation of Deoxynivalenol Glucuronides in Humans

| Enzyme Source | Specific Enzyme (Isoform) | Major Glucuronide Product | Reference |

|---|---|---|---|

| Human Liver Microsomes / Recombinant Human UGTs | UGT2B4 | Deoxynivalenol-15-O-glucuronide (DON-15-GlcA) | nih.gov |

| Human Liver Microsomes / Recombinant Human UGTs | UGT2B7 | Deoxynivalenol-3-O-glucuronide (DON-3-GlcA) | nih.gov |

Agricultural and Post-Harvest Management Impacting Mycotoxin Metabolism and Subsequent Glucuronide Presence

The level of deoxynivalenol glucuronide metabolites, such as DON-15-GlcA, found in humans and animals is directly proportional to the amount of parent DON ingested from contaminated food and feed. mdpi.com Therefore, agricultural and post-harvest management practices that minimize the initial Fusarium infection and DON contamination in cereals are the most effective first line of defense in reducing the subsequent formation of glucuronide conjugates. researchgate.neteuropa.eu

Pre-Harvest Strategies: Agronomic factors significantly influence the risk of Fusarium head blight and DON accumulation in crops like wheat and maize. researchgate.netnih.gov Key risk factors include:

Crop Rotation: Planting cereals after maize, a high-risk previous crop, can lead to significantly higher DON levels compared to rotations with non-host crops like soybeans. researchgate.net

Tillage Practices: Minimum tillage or no-till farming can leave infected crop residues on the soil surface, serving as an inoculum source for the subsequent crop and increasing the risk of contamination. researchgate.net

Cultivar Selection: The use of resistant wheat or maize varieties is a crucial strategy for reducing fungal infection and toxin accumulation. europa.eu

Fungicide Application: Optimized use of effective fungicides at the correct time (e.g., at anthesis for wheat) can significantly lower DON contamination. europa.eu

Harvest Timing: Delaying harvest, particularly under adverse weather conditions, can result in a dramatic increase in mycotoxin concentrations in the grain. researchgate.net

Research has quantified the impact of these practices, showing that the combined effect of a high-risk previous crop (maize) and minimum tillage can increase average DON levels twenty-fold. researchgate.net Similarly, a one-month delay in harvest was found to increase mean DON concentration ten-fold. researchgate.net

Post-Harvest Strategies: Once the crop is harvested, post-harvest management is critical to prevent further fungal growth and mycotoxin production. europa.eucore.ac.uk

Drying: Grains must be dried promptly to a safe moisture level (e.g., below 13% for corn) to inhibit the growth of Aspergillus and Fusarium species. core.ac.uk

Storage Conditions: Proper storage in clean facilities that protect the grain from moisture, insects, and temperature fluctuations is essential. europa.eu

Handling: Minimizing mechanical damage to grains during handling and transport is important, as damaged kernels are more susceptible to fungal invasion. frontiersin.org

Table 2: Impact of Agricultural Practices on Deoxynivalenol (DON) Contamination in Grain

| Agronomic Factor | Practice Leading to Higher DON Risk | Observed Impact on DON Concentration | Reference |

|---|---|---|---|

| Previous Crop | Maize | Average DON levels 20x higher (in combination with min. tillage) | researchgate.net |

| Tillage | Minimum Tillage / No-Till | Increased risk due to infected residue | researchgate.net |

| Harvest Date | 1-Month Delay | Average DON concentration 10x greater | researchgate.net |

| Crop Rotation | Wheat following Soybeans | DON level was 25% lower than wheat following wheat | researchgate.net |

Research Gaps and Future Directions in Deoxynivalenol 15 Glucuronide Studies

Comprehensive Elucidation of All Relevant Metabolic Pathways and Enzymes

The conjugation of DON to glucuronic acid is recognized as a major metabolic pathway for its detoxification and elimination. nih.govunit.no This Phase II biotransformation is primarily carried out by UDP-glucuronosyltransferase (UGT) enzymes, which are found in the liver and potentially in intestinal microsomes. mdpi.com However, the specific enzymes and the kinetics of these reactions exhibit significant species-dependent variations. nih.govmdpi.com

In humans, in vitro studies using recombinant UGTs have identified specific enzymes responsible for the formation of DON glucuronides. Research has demonstrated that while multiple UGTs can interact with DON, they exhibit distinct regiospecificity. Specifically, UGT2B4 is the enzyme that predominantly catalyzes the formation of DON-15-O-glucuronide (DON-15-GlcA). nih.govresearchgate.net In contrast, the isoform UGT2B7 primarily facilitates the creation of DON-3-O-glucuronide (DON-3-GlcA). nih.govresearchgate.net This enzymatic specificity is a crucial factor in determining the metabolic profile of DON in humans, where DON-15-GlcA is often the most prominent urinary biomarker. hbm4eu.eu

While the primary glucuronidation pathways at the C-3 and C-15 hydroxyl groups are well-documented, the potential for other metabolic conjugations involving DON-15-GlcA or parallel pathways remains an area for further investigation. For instance, studies have identified other metabolites, such as DON-8-glucuronide, in microsomal incubations, suggesting that the metabolic map is not yet complete. nih.govunit.no A comprehensive elucidation requires further studies to identify all contributing UGT isoforms across different species and tissues, and to understand the factors modulating their activity.

Key Human UGT Enzymes in Deoxynivalenol (B1670258) Glucuronidation

This table summarizes the primary human UDP-glucuronosyltransferase (UGT) enzymes involved in the metabolism of deoxynivalenol (DON) and their specific products.

| Enzyme | Primary Metabolite Formed | Reference |

|---|---|---|

| UGT2B4 | Deoxynivalenol-15-O-glucuronide (DON-15-GlcA) | nih.govresearchgate.net |

| UGT2B7 | Deoxynivalenol-3-O-glucuronide (DON-3-GlcA) | nih.govresearchgate.net |

Development of Certified Reference Materials for Enhanced Analytical Accuracy and Availability

A significant bottleneck in the study of DON-15-GlcA is the scarcity of commercially available and certified reference materials (CRMs). hbm4eu.eufood.gov.uk Accurate quantification of this metabolite in biological samples, such as urine, is essential for reliable exposure assessment. mdpi.com However, the lack of CRMs forces many researchers to depend on in-house synthesized standards or indirect analytical methods. hbm4eu.euhbm4eu.euwur.nl

Indirect methods typically involve the enzymatic hydrolysis of DON glucuronides back to free DON using β-glucuronidase, followed by the measurement of "total DON". mdpi.comnih.gov This approach has been shown to be prone to inaccuracies, as studies reveal that the enzymatic conversion can be incomplete. mdpi.comnih.gov In one study, only about 74.4% of DON-15-GlcA was transformed back to free DON during the enzymatic treatment, leading to a significant underestimation of the total DON exposure. mdpi.com

The development of and wider access to certified standards for DON-15-GlcA are critical for several reasons:

Improving Analytical Accuracy: CRMs would enable direct quantification using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), eliminating the uncertainty associated with enzymatic hydrolysis. hbm4eu.eu

Harmonizing Data: Availability of CRMs would allow for better comparability of data across different laboratories and biomonitoring studies. hbm4eu.eu

Validating Methods: They are essential for validating new and existing analytical methods for mycotoxin biomarker analysis.

While some suppliers list DON-15-GlcA, its availability can be inconsistent, and it often lacks the full certification of a CRM. laboratoire-cellmade.frlgcstandards.compribolab.com This gap highlights a critical need for metrological institutes and specialized chemical suppliers to prioritize the production and certification of these vital analytical tools.

Status of Deoxynivalenol-15-Glucuronide Reference Materials

This table outlines the current challenges and status regarding the availability of analytical standards for DON-15-GlcA.

| Aspect | Current Status | Implication | Reference |

|---|---|---|---|

| Commercial Availability | Scarce and inconsistent. Often listed but may be out of stock. | Limits the ability of laboratories to perform direct quantification. | hbm4eu.eunih.govpribolab.com |

| Certified Reference Materials (CRMs) | Generally unavailable. | Hinders method validation and inter-laboratory comparison of results. | hbm4eu.eufood.gov.uk |

| Common Alternative | In-house synthesis or use of indirect enzymatic hydrolysis methods. | Indirect methods can lead to underestimation of exposure due to incomplete conversion. | hbm4eu.eumdpi.comwur.nl |

Advanced Physiologically Based Kinetic Modeling for Predictive Biotransformation and Fate in Animal Systems

Physiologically Based Kinetic (PBK) modeling represents a powerful tool for understanding and predicting the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics like DON. acs.org These models use mathematical equations based on physiological and chemical-specific parameters to simulate the fate of a compound in the body. acs.orgmdpi.com For DON and its metabolites, including DON-15-GlcA, PBK models are being developed to bridge the gap between in vitro toxicity data and in vivo outcomes, thereby improving human risk assessment without relying on animal studies. acs.orgresearchgate.net

Recent efforts have focused on adapting generic PBK models, such as the IndusChemFate (ICF) model, for mycotoxin biomonitoring. mdpi.comnih.gov Such models can simulate the urinary excretion of DON and its glucuronidated metabolites following dietary exposure. mdpi.comnih.gov The development of these models requires specific input data, such as the intrinsic clearance of DON and the metabolic rates for the formation of DON-3-GlcA and DON-15-GlcA. mdpi.com

The advancement of PBK modeling for DON-15-GlcA offers several future benefits:

Predictive Toxicology: To predict in vivo dose-response curves from in vitro data, allowing for the establishment of health-based guidance values. acs.org

Exposure Reconstruction: To relate internal exposure levels (i.e., urinary biomarker concentrations) back to external dietary intake, a process known as reverse dosimetry. researchgate.net

Cross-Species Extrapolation: To better understand and account for the kinetic differences between laboratory animals and humans, improving the relevance of animal studies. acs.org

Future research must focus on refining these models with more precise, species-specific data on tissue distribution, enzyme kinetics, and plasma protein binding for both DON and DON-15-GlcA. This will enhance the predictive accuracy of the models for diverse populations and exposure scenarios.

Applications of PBPK Modeling for Deoxynivalenol and its Metabolites

This table describes the purpose and key aspects of Physiologically Based Kinetic (PBPK) models in the context of DON and DON-15-GlcA research.

| Application Area | Description | Key Parameters | Reference |

|---|---|---|---|

| Human Risk Assessment | Translates in vitro toxicity data into in vivo dose-response predictions for humans, reducing reliance on animal testing. | Concentration-effect relationships, oral dose levels. | acs.orgresearchgate.net |

| Biomonitoring Interpretation | Relates urinary biomarker levels (e.g., DON-15-GlcA) to external exposure intake through reverse dosimetry. | Urinary excretion rates, metabolic rates. | mdpi.comresearchgate.net |

| Metabolism Simulation | Models the absorption, distribution, metabolism (ADME), and excretion of DON and its glucuronides. | Intrinsic clearance (Vmax, Km), absorption and excretion rates. | acs.orgmdpi.com |

Further Characterization of Residual Biological Activity and Long-Term Implications in Animal Models

Glucuronidation is widely considered a detoxification pathway for DON, as the resulting conjugates are more water-soluble and generally exhibit significantly reduced toxicity compared to the parent mycotoxin. nih.govacs.org The conjugation of glucuronic acid to DON sterically hinders its ability to bind to the ribosome, which is the molecular initiating event for its toxic effects. acs.org

In vitro studies have confirmed this detoxification. One comparative study synthesized a DON-glucuronide and tested its immunotoxicity on human erythroleukemia cells (K562). nih.gov The results showed that while DON inhibited cell viability by 50% at a concentration of 1.31 µM, the DON-glucuronide metabolite caused no significant cytotoxicity at concentrations up to 270 µM. nih.gov This demonstrates that the glucuronide form is substantially less toxic than the parent compound. nih.gov Similarly, other modified forms, such as sulfated metabolites, have been shown to be thousands of times less toxic than DON, further supporting the role of conjugation as a key detoxification mechanism. mdpi.com

Despite this evidence, significant research gaps remain regarding the long-term implications of exposure to DON-15-GlcA:

Potential for Deconjugation: While glucuronidation occurs in the liver, there is a possibility that DON-glucuronides could be hydrolyzed back to the toxic parent DON by β-glucuronidase enzymes present in gut bacteria, leading to enterohepatic recirculation. The extent and impact of this process in vivo are not fully characterized.

Subtle Biological Effects: Even if not acutely cytotoxic, the potential for DON-15-GlcA to exert more subtle, long-term biological effects has not been thoroughly investigated.

Lack of In Vivo Data: There is a distinct lack of long-term animal studies that specifically assess the toxicological profile of purified DON-15-GlcA. Such studies are necessary to definitively confirm its safety profile and understand its fate and any potential residual effects in a whole-organism context.

Future research should include long-term animal feeding studies using purified DON-15-GlcA to investigate any potential chronic effects and to fully validate its status as a complete detoxification product.

Comparative In Vitro Cytotoxicity of DON vs. DON-Glucuronide

This table presents findings from a study comparing the toxicity of deoxynivalenol (DON) and its glucuronide metabolite on human K562 cells.

| Compound | Concentration for 50% Inhibition of Cell Number (IC50) | Observed Cytotoxicity at High Concentration | Reference |

|---|---|---|---|

| Deoxynivalenol (DON) | 1.31 µM | Highly cytotoxic | nih.gov |

| DON-Glucuronide (DON-GlcA) | > 270 µM | No significant cytotoxicity observed | nih.gov |

Q & A

Q. How can DON-15-GlcA be reliably detected and quantified in biological samples?

Methodological Answer: Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to improve accuracy. Direct quantification of DON-15-GlcA is preferred over indirect enzymatic hydrolysis (e.g., β-glucuronidase treatment), as incomplete cleavage of glucuronides may lead to underestimation of total DON . For calibration, synthesized reference standards are critical due to the lack of commercially available DON-15-GlcA standards .

Q. What experimental models are suitable for studying DON-15-GlcA absorption and toxicity?

Methodological Answer: Polarized epithelial cell lines (e.g., Caco-2) can model intestinal absorption, leveraging DON-15-GlcA's increased polarity (logD = −0.97 at pH 7) compared to DON. Monitor transepithelial electrical resistance (TEER) and use LC-MS/MS to quantify apical-to-basolateral transport. Toxicity assays (e.g., MTT, ROS measurement) should account for potential deconjugation of DON-15-GlcA to free DON in vivo .

Q. How does the polarity of DON-15-GlcA influence its analytical separation from other DON metabolites?

Methodological Answer: Optimize reversed-phase HPLC conditions with polar-embedded columns (e.g., C18 with polar groups) to resolve DON-15-GlcA from DON-3-GlcA and DON-3-Glc. Mobile phases with acidic modifiers (e.g., 0.1% formic acid) enhance retention and peak symmetry. Confirm identity via high-resolution MS/MS fragmentation patterns .

Advanced Research Questions

Q. What are the challenges in synthesizing and characterizing DON-15-GlcA for use as a reference standard?

Methodological Answer: Enzyme-assisted synthesis using UDP-glucuronosyltransferases (UGTs) from human or animal liver microsomes is a common approach. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and 2D COSY) to confirm the glucuronide linkage at the C-15 position. Note that isomerization (e.g., formation of iso-DON glucuronides) may occur, necessitating rigorous purification via preparative HPLC .

Q. How can discrepancies in DON-15-GlcA quantification between indirect and direct methods be resolved?

Methodological Answer: Indirect methods using β-glucuronidase may fail to hydrolyze all glucuronide conjugates due to enzyme specificity or matrix interference. Validate enzymatic efficiency by spiking samples with synthetic DON-15-GlcA and measuring recovery rates. For direct methods, cross-validate with orthogonal techniques like immunoaffinity columns coupled with LC-UV/FLD to address matrix effects .

Q. What in vivo interactions affect the stability and bioavailability of DON-15-GlcA?

Methodological Answer: Use rodent models to investigate enterohepatic recirculation and microbial β-glucuronidase activity in the gut, which may hydrolyze DON-15-GlcA back to free DON. Employ bile duct cannulation to assess biliary excretion and LC-MS/MS to track conjugated vs. free DON in systemic circulation. Compare results across species, as UGT expression varies significantly (e.g., pigs vs. humans) .

Q. How can researchers address the lack of commercial standards for DON-15-GlcA in exposure studies?

Methodological Answer: Collaborate with synthetic chemistry labs to produce in-house standards via UGT-mediated biotransformation. Characterize purity (>95%) via NMR and LC-HRMS. Share standardized protocols across institutions to improve inter-laboratory reproducibility. Alternatively, use surrogate matrices (e.g., artificial urine) spiked with known concentrations to validate assays .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing contradictory data on DON-15-GlcA toxicity?

Methodological Answer: Apply multivariate analysis (e.g., PCA or PLS-DA) to disentangle confounding factors like coexposure to other mycotoxins or variability in glucuronidation efficiency. Use Bayesian meta-analysis to synthesize heterogeneous in vitro and in vivo datasets, weighting studies by sample size and methodological rigor .

Q. How should researchers design experiments to distinguish DON-15-GlcA-specific effects from those of its parent compound?

Methodological Answer: Include two control groups: one exposed to free DON and another to a non-toxic glucuronide (e.g., phenyl-β-D-glucuronide). Measure both conjugated and free DON in all samples to confirm stability. Use CRISPR-edited cell lines lacking UGT enzymes to isolate DON-15-GlcA’s direct effects .

Q. What validation criteria are essential for DON-15-GlcA biomarker studies in human cohorts?

Methodological Answer: Ensure intra- and inter-day precision (CV <15%), recovery rates (85–115%), and limits of detection (LOD <0.1 ng/mL). Validate against certified reference materials (CRMs) if available. Account for interindividual variability in glucuronidation by stratifying participants based on UGT genotyping .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.